molecular formula C28H37N5O8 B12367782 Tubulin/NRP1-IN-1

Tubulin/NRP1-IN-1

Cat. No.: B12367782
M. Wt: 571.6 g/mol
InChI Key: BNWIVWQCCFRSQN-FQQSSWHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin/NRP1-IN-1 (also referred to as TN-2 in research) is a novel, potent dual-targeting inhibitor identified for its simultaneous activity against both tubulin polymerization and the neuropilin-1 (NRP1) receptor . This compound demonstrates good inhibitory activity, with an IC50 of 0.71 ± 0.03 μM against tubulin polymerization and an IC50 of 0.85 ± 0.04 μM against NRP1 . Its primary research value lies in its potential as a chemotherapeutic agent for prostate cancer. In preclinical studies, it significantly inhibited the viability of several human prostate tumor cell lines . The compound's mechanism of action is two-fold: it inhibits tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (cell death). Concurrently, by targeting NRP1—a receptor involved in tumor angiogenesis and progression —it can suppress processes critical to cancer spread, such as cell tube formation, migration, and invasion . Importantly, in a PC-3 cell-derived xenograft model, this compound showed obvious antitumor effects with negligible side effects and favorable pharmacokinetic profiles, underscoring its promise for further investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H37N5O8

Molecular Weight

571.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid

InChI

InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1

InChI Key

BNWIVWQCCFRSQN-FQQSSWHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

The Significance of Tubulin As a Therapeutic Target in Oncology

Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal polymers essential for a host of critical cellular functions. In oncology, the most vital of these is the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is central to this process.

The therapeutic strategy of targeting tubulin revolves around disrupting this microtubule dynamism. Anti-tubulin agents, a cornerstone of cancer chemotherapy for decades, function by either inhibiting the polymerization of tubulin into microtubules or by preventing the depolymerization of existing microtubules. Both actions ultimately lead to the arrest of the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). vulcanchem.comnih.gov The compound Tubulin/NRP1-IN-1 has been shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells. nih.govfigshare.com

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. Prominent examples include the vinca (B1221190) alkaloids, which prevent microtubule assembly, and the taxanes, which stabilize microtubules. This compound is identified as a colchicine-site binding agent, which destabilizes microtubule polymerization. vulcanchem.com The continued focus on tubulin as a target is driven by its validated efficacy and the potential for developing new agents that can overcome mechanisms of multidrug resistance that affect older tubulin-targeting drugs. researchgate.net

Neuropilin 1 Nrp1 As a Multifaceted Regulator in Tumor Biology

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that has emerged as a critical player in various aspects of tumor biology. vulcanchem.comnih.gov Initially identified for its role in the nervous system, particularly in axon guidance, NRP1 is now recognized as a key co-receptor for a variety of signaling molecules, most notably members of the vascular endothelial growth factor (VEGF) family and class III semaphorins (SEMA3). nih.govembopress.org

The role of NRP1 in cancer is multifaceted:

Angiogenesis: NRP1 is a crucial co-receptor for VEGFR2, the primary receptor for VEGFA. nih.gov By forming a complex with VEGFR2, NRP1 enhances VEGF-mediated signaling, which is a potent driver of angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. nih.govuniprot.org The inhibition of NRP1 can suppress this pro-angiogenic signaling. vulcanchem.com

Tumor Progression and Metastasis: Overexpression of NRP1 has been observed in numerous types of cancer and is often correlated with poor patient prognosis. embopress.org Beyond angiogenesis, NRP1 is implicated in promoting tumor cell migration, invasion, and survival, thereby contributing to metastatic dissemination. nih.govembopress.org

Drug Resistance: NRP1 upregulation has been identified as a mechanism of adaptive resistance to various targeted therapies. vulcanchem.com By modulating signaling pathways such as EGFR, NRP1 can help cancer cells survive the effects of other anti-cancer drugs. vulcanchem.com

Given its integral roles in tumor vascularization, progression, and resistance, NRP1 represents a highly attractive target for anti-cancer drug development.

Conceptual Framework of Dual Targeting Strategies for Enhanced Anti Tumor Efficacy

Inhibition of Tubulin Polymerization by this compound

This compound demonstrates a potent ability to interfere with the normal dynamics of microtubules, which are essential for cell division and structure. acs.orgnih.gov This interference is achieved through the direct inhibition of tubulin polymerization.

Quantitative Assessment of Tubulin Polymerization Inhibition

Biochemical assays have been employed to quantify the inhibitory effect of this compound on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. For this compound, the IC50 value for tubulin polymerization has been determined to be 0.71 µM. medchemexpress.comacs.orgmedchemexpress.eu This low micromolar value indicates a strong inhibitory activity against tubulin.

Characterization of Tubulin Binding Site Interactions

The inhibitory action of this compound is attributed to its binding to a specific site on the tubulin protein. vulcanchem.com Studies have revealed that this compound interacts with the colchicine-binding site on β-tubulin. vulcanchem.com This binding destabilizes the microtubule structure, leading to a disruption of the mitotic spindle and ultimately causing cell cycle arrest in the G2/M phase, which can trigger apoptosis (programmed cell death). acs.orgnih.govvulcanchem.com The interaction within the hydrophobic pocket of the colchicine-binding site is a critical aspect of its mechanism. acs.org

Modulation of Neuropilin-1 (NRP1) Activity by this compound

In addition to its effects on tubulin, this compound concurrently targets Neuropilin-1 (NRP1), a transmembrane co-receptor involved in various signaling pathways that promote tumor growth and angiogenesis. nih.govmdpi.com

Quantitative Assessment of NRP1 Inhibition

The inhibitory efficacy of this compound against NRP1 has also been quantitatively measured. The IC50 value for NRP1 inhibition is reported to be 0.85 µM. medchemexpress.comacs.orgmedchemexpress.eu This demonstrates that the compound is a potent dual inhibitor, with comparable inhibitory activity against both of its targets.

Disruption of NRP1-Ligand Interactions

NRP1 functions as a co-receptor for several growth factors, most notably vascular endothelial growth factor (VEGF) and semaphorins. mdpi.comfrontiersin.org this compound exerts its effect by blocking the interaction between NRP1 and its ligands. vulcanchem.com Specifically, it has been shown to interfere with the NRP1/VEGF/VEGFR2 signaling pathway. acs.org The b1b2 domain of NRP1 is the primary binding site for ligands of the VEGF family. frontiersin.org By disrupting these interactions, the compound effectively inhibits downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels that supply tumors. vulcanchem.comacs.org

Impact on NRP1 Co-receptor Functionality

NRP1 lacks intrinsic kinase activity and functions by forming complexes with other receptors, such as VEGF receptors (VEGFRs) and plexins, to enhance their signaling. frontiersin.org this compound's disruption of ligand binding directly impairs this co-receptor functionality. By preventing the formation of active signaling complexes, it can suppress pathways like the VEGFR2 and epidermal growth factor receptor (EGFR) signaling. vulcanchem.com Furthermore, NRP1 is known to interact with other cellular components to regulate processes like cell migration and adhesion. plos.orgmolbiolcell.org For instance, it can interact with integrins and influence their trafficking within the cell. biorxiv.org The inhibition of NRP1 by this compound is therefore expected to have broad consequences on tumor cell behavior beyond just angiogenesis.

Impact on Tumor Cell Proliferation and Viability

This compound has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. medchemexpress.commedchemexpress.eunih.gov As a dual inhibitor of tubulin and Neuropilin-1 (NRP1), the compound, also known as TN-2, shows inhibitory activity against tubulin polymerization and NRP1 with IC50 values of 0.71 µM and 0.85 µM, respectively. nih.govmedchemexpress.com This dual action effectively kills tumor cells and inhibits tumor angiogenesis. nih.gov

In studies involving human prostate tumor cell lines, this compound significantly reduced cell viability. medchemexpress.comnih.gov For instance, at a concentration of 1 μM, it can decrease the viability of prostate cancer cells, such as PC-3 and LNCaP, by 50–70%. vulcanchem.com The compound's cytotoxic effects appear to be selective for cancer cells, with less impact observed on non-malignant cells, suggesting a favorable therapeutic window. vulcanchem.com The antiproliferative activity of this compound is a direct consequence of its ability to interfere with essential cellular processes, leading to cell death. medchemexpress.commedchemexpress.eu

Table 1: In Vitro Activity of this compound in Prostate Cancer Models

Cell Line Viability Reduction (%) at 1 µM
PC-3 50-70%
LNCaP 50-70%

This table summarizes the percentage reduction in cell viability observed in prostate cancer cell lines when treated with 1 µM of this compound. Data is based on findings from referenced scientific literature.

Cell Cycle Perturbation and Arrest Mechanisms

This compound disrupts the normal progression of the cell cycle, a key mechanism of its anticancer activity. The compound's primary effect on the cell cycle is the induction of arrest at the G2/M phase. nih.gov This is a common characteristic of agents that interfere with microtubule dynamics. nih.gov

G2/M Phase Cell Cycle Checkpoint Engagement

By inhibiting tubulin polymerization, this compound destabilizes the microtubules that form the mitotic spindle, a critical structure for chromosome segregation during mitosis. vulcanchem.com This disruption activates the G2/M checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle to prevent improper cell division. medchemexpress.commedchemexpress.eu The arrest in the G2/M phase prevents tumor cells from completing mitosis, ultimately leading to cell death. nih.govresearchgate.net This antimitotic effect is a cornerstone of the compound's therapeutic action. vulcanchem.com

Induction of Apoptosis Pathways

A significant consequence of the cellular stress induced by this compound is the activation of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.eunih.gov This is a critical mechanism for eliminating damaged or cancerous cells.

The induction of apoptosis by this compound has been observed in various cancer cell lines, particularly in prostate cancer. medchemexpress.com Evidence for apoptosis includes increased Annexin V staining and the cleavage of PARP (Poly ADP-ribose polymerase), a key enzyme in DNA repair that is inactivated by caspase enzymes during apoptosis. vulcanchem.com

Downstream Signaling in Apoptosis Induction

The apoptotic cascade triggered by this compound involves the activation of key effector caspases. Specifically, the compound has been shown to activate caspase-3/7, central executioners of apoptosis that are responsible for the cleavage of numerous cellular proteins and the eventual dismantling of the cell. vulcanchem.com The inhibition of tubulin polymerization and the subsequent G2/M arrest are upstream events that converge on this caspase-dependent apoptotic pathway. vulcanchem.com

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. mdpi.comoncotarget.com this compound has been shown to effectively suppress these processes. nih.govacs.org

The inhibition of cell migration and invasion is attributed to both the tubulin and NRP1 inhibitory functions of the compound. nih.gov Disruption of microtubule dynamics interferes with the cytoskeletal rearrangements necessary for cell movement. embopress.org Furthermore, NRP1 is a key receptor involved in signaling pathways that promote cell migration and invasion in various cancers. mdpi.commdpi.com By blocking NRP1, the compound interferes with these pro-migratory signals. vulcanchem.com

Suppression of Endothelial Cell Tube Formation (Angiogenesis)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. thermofisher.comspandidos-publications.com this compound demonstrates potent anti-angiogenic properties by inhibiting the formation of capillary-like structures, a process known as tube formation, by endothelial cells. nih.govacs.orgnih.gov

This anti-angiogenic effect is primarily mediated through the inhibition of NRP1. spandidos-publications.com NRP1 is a co-receptor for Vascular Endothelial Growth Factor (VEGF), a major driver of angiogenesis. nih.govbiologists.com By binding to NRP1, this compound blocks the interaction between VEGF and its receptor, thereby suppressing downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation. vulcanchem.comnih.gov This dual action of directly killing tumor cells and cutting off their blood supply makes this compound a promising candidate for cancer therapy. nih.gov

In Depth Analysis of Tubulin As a Target

Structural and Functional Dynamics of Tubulin and Microtubules

Microtubules are fundamental components of the cytoskeleton in eukaryotic cells, playing essential roles in maintaining cell structure, enabling intracellular transport, and facilitating cell division. news-medical.netgeeksforgeeks.org These rigid, hollow rods, approximately 25 nm in diameter, are dynamic polymers composed of α- and β-tubulin protein dimers. wikipedia.orgnih.gov The tubulin dimers polymerize in a head-to-tail fashion to form linear protofilaments, and typically, 13 of these protofilaments associate laterally to create the hollow microtubule cylinder. geeksforgeeks.orgwikipedia.org This arrangement results in a polar structure with a dynamic, fast-growing "plus" end and a less active, slow-growing "minus" end. wikipedia.orgnih.gov The dynamic instability of microtubules, characterized by continuous cycles of assembly and disassembly, is crucial for their diverse cellular functions. nih.govassaygenie.com

Tubulin Isotypes and Heterogeneity

The functional diversity of microtubules is not solely due to their dynamic nature but also stems from the heterogeneity of their core building blocks, the tubulin proteins. nih.gov In many species, including humans, α- and β-tubulin are not single proteins but are encoded by multiple genes, giving rise to different tubulin isotypes. nih.govnih.gov Humans express at least nine α-tubulin and ten β-tubulin isotypes, many of which exhibit tissue-specific or cell-specific expression patterns. biorxiv.org For example, the βIII-tubulin isotype (TUBB3) is considered a marker for neurons and neuronal microtubules. mdpi.com

This isotype diversity is a key element of the "multi-tubulin hypothesis," which posits that discrete tubulin isotypes can assemble into microtubules with distinct functional properties. mdpi.com The subtle sequence differences between isotypes, often concentrated in the C-terminal tails, can significantly impact microtubule characteristics. nih.govfrontiersin.org Research has shown that the incorporation of different isotypes can alter a microtubule's structural architecture, such as its protofilament number, as well as its dynamic behavior and mechanical properties. biorxiv.orgmdpi.com For instance, in vitro studies have demonstrated that microtubules assembled from different recombinant human tubulin isotypes display unique dynamic parameters and stabilities. biorxiv.org This heterogeneity allows for the specialization of microtubule arrays to fulfill specific roles within different cell types. nih.gov

Table 1: Selected Human Tubulin Isotypes and Neuronal Expression

Isotype Neuronal Expression Reference
TUBA1A Expressed in neurons mdpi.com
TUBB2A Expressed in neurons mdpi.com
TUBB2B Expressed in neurons mdpi.com
TUBB3 Considered a marker of neuronal microtubules mdpi.com
TUBA4A Expressed in neurons mdpi.com

Post-Translational Modifications (PTMs) of Tubulin and the "Tubulin Code"

Further diversifying microtubule function is an extensive array of post-translational modifications (PTMs) that occur on the tubulin subunits. nih.govnih.gov These enzymatic modifications, which often take place after the tubulin dimers have polymerized into a microtubule, add another layer of complexity to the filament surface. cytoskeleton.com The combination of different tubulin isotypes and various PTMs creates a sophisticated regulatory mechanism known as the "tubulin code". mdpi.comresearchgate.net This code is thought to fine-tune the properties of microtubules and regulate their interaction with a host of microtubule-associated proteins (MAPs), thereby tailoring microtubule arrays for specific functions. mdpi.comoup.com

The PTMs occur at specific amino acid residues either within the main tubulin structure or on the flexible C-terminal tails that protrude from the microtubule surface. frontiersin.orgreactome.org Some of the most well-characterized tubulin PTMs include:

Acetylation: Primarily occurs on Lysine-40 (K40) of α-tubulin, located on the inner, luminal side of the microtubule. nih.gov This modification is often found on stable, long-lived microtubules. nih.gov

Detyrosination: A reversible modification involving the removal of the C-terminal tyrosine residue from most α-tubulin isotypes. cytoskeleton.comportlandpress.com

Polyglutamylation: The addition of a chain of glutamate (B1630785) residues to the C-terminal tails of both α- and β-tubulin. cytoskeleton.comnih.gov The length of these chains can be precisely regulated, affecting the binding of specific MAPs. oup.com

Polyglycylation: The addition of glycine (B1666218) chains, which occurs mainly on microtubules in the axonemes of cilia and flagella. cytoskeleton.comnih.gov

These modifications can directly impact the intrinsic stability and dynamics of microtubules or act as signals that are "read" by other proteins, such as molecular motors and other MAPs, influencing their binding affinity and activity. frontiersin.orgoup.com

Table 2: Common Post-Translational Modifications of Tubulin

Modification Primary Site Tubulin Subunit Location Reference
Acetylation Lysine 40 (K40) α-tubulin Luminal Surface nih.gov
Detyrosination C-terminus α-tubulin C-Terminal Tail cytoskeleton.comfrontiersin.org
Polyglutamylation C-terminus α- and β-tubulin C-Terminal Tail cytoskeleton.comnih.gov
Polyglycylation C-terminus α- and β-tubulin C-Terminal Tail cytoskeleton.comnih.gov

Molecular Interactions within Tubulin Binding Sites

The intricate structure of the tubulin dimer features several binding pockets that are targets for a wide range of small molecules. These binding sites are critical hubs for pharmacological intervention, as ligands that occupy them can profoundly disrupt microtubule dynamics.

Characterization of the Colchicine (B1669291) Binding Site

One of the most extensively studied drug-binding pockets on tubulin is the colchicine binding site. frontiersin.org This site is located at the interface between the α- and β-tubulin subunits, though it is predominantly situated within the β-tubulin monomer. frontiersin.orgresearchgate.net Its structure is formed by residues from several key regions of β-tubulin, including the T7 loop, helices H7 and H8, and strands S8 and S9, with contributions from the T5 loop of the adjacent α-tubulin. frontiersin.orgresearchgate.net

The binding of a ligand, such as colchicine, to this site physically obstructs the conformational change that tubulin must undergo to polymerize, thereby inhibiting microtubule assembly and leading to mitotic arrest. frontiersin.orgresearchgate.net This mechanism makes the colchicine site a prime target for anticancer drug development. The dual inhibitor Tubulin/NRP1-IN-1 and its optimized analogue, TN-2, function by targeting this specific site on β-tubulin. nih.govacs.org

The affinity of ligands for the colchicine site can be influenced by the tubulin isotype composition. nih.gov The βIII-tubulin isotype, for example, is noted for having the most sequence divergence within the colchicine binding domain among common mammalian isotypes, which can lead to weaker binding of some agents. nih.gov Conversely, studies on the avian βVI isotype, which is highly divergent from other isotypes, have shown that while it does not bind colchicine itself, it can interact with other compounds that target the same site, such as podophyllotoxin (B1678966) and nocodazole. acs.orgnih.gov Molecular modeling has identified several divergent amino acid residues within this site in the βVI isotype compared to others, which alters its binding profile. nih.govacs.org

Ligand-Induced Conformational Changes in Tubulin

The function of tubulin is intrinsically linked to its ability to adopt different conformations. Structural studies have revealed that tubulin dimers can exist in at least two major states: a "bent" conformation, which is characteristic of free, unpolymerized dimers in solution, and a "straight" conformation, which is required for the dimer to be incorporated into the growing microtubule lattice. plos.org

The binding of small molecule ligands can induce or stabilize one of these conformational states, thereby altering microtubule dynamics. nih.gov Ligands that bind to the colchicine site, for instance, are known to stabilize the bent conformation of the tubulin dimer. frontiersin.orgplos.org This action prevents the dimer from straightening, making it incompatible with the microtubule lattice and effectively halting polymerization. plos.org This ligand-induced conformational trapping is a key mechanism of action for many microtubule-destabilizing agents. nih.govcsic.es The resulting conformational shifts can be subtle but have profound effects on the protein's function and can be detected through methods that measure changes in the surface accessibility of certain amino acid residues, such as thiols. nih.gov High-resolution techniques like cryo-electron microscopy have provided direct visual evidence of how drug binding induces curvature both within and between tubulin dimers, rendering them unable to integrate into microtubules. researchgate.net

Microtubule-Mediated Cellular Processes Beyond Cell Division

While the role of microtubules in forming the mitotic spindle for chromosome segregation is a cornerstone of cell biology, their functions extend far beyond cell division. assaygenie.com In interphase cells, the microtubule network is critical for a wide array of essential processes. nih.gov

One of the most vital functions of microtubules is to provide structural support and maintain cellular architecture. news-medical.netnumberanalytics.com Along with actin and intermediate filaments, they form the cell's cytoskeleton, helping the cell to resist compressive forces and maintain its shape. news-medical.netwikipedia.org

Furthermore, microtubules serve as the primary "highways" for intracellular transport. nih.govnumberanalytics.com They create a polarized network of tracks upon which motor proteins, such as kinesins and dyneins, move. nih.govnumberanalytics.com These motors transport a variety of cargoes, including membrane-bound organelles (like mitochondria and vesicles) and protein complexes, to specific locations within the cell. nih.govnih.gov This transport system is indispensable for cellular organization, function, and communication, particularly in highly polarized cells like neurons, where long-distance axonal transport is essential for survival. mdpi.comkhanacademy.org

Microtubules are also deeply involved in cell motility and migration. nih.govnumberanalytics.com The dynamic reorganization of the microtubule cytoskeleton is required for cells to change shape, polarize, and move in a directional manner. nih.gov By regulating microtubule length and stability through proteins like microtubule severing enzymes, cells can rapidly remodel their internal structure to facilitate movement. numberanalytics.com

Intracellular Trafficking and Transport

Microtubules, the primary polymers formed from α/β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton that establish a network for intracellular logistics. biolegend.comthno.org These hollow cylindrical structures function as tracks for the long-distance transport of a wide array of cellular cargo, which is essential for maintaining cellular function and organization. thno.orgjove.comasploro.com This transport system is critical for processes such as the distribution of organelles, vesicles, and protein complexes to their correct subcellular locations. jove.comportlandpress.com

The movement of cargo along microtubule tracks is powered by motor proteins, principally kinesins and dyneins, which convert chemical energy from ATP hydrolysis into mechanical force. thno.orgjove.com These motors move in specific directions: most kinesins transport cargo toward the microtubule's plus-end (typically the cell periphery), while dyneins move cargo toward the minus-end (usually near the cell center). thno.orgasploro.com The dynamic nature of microtubules, characterized by phases of growth and shrinkage, allows the cell to remodel this transport network as needed. biolegend.comjove.com

The regulation of this intricate transport system is achieved in part through the "tubulin code," a concept describing the functional diversity generated by different tubulin isotypes and a variety of post-translational modifications (PTMs). portlandpress.comnih.gov These modifications act as signals, or "road signs," that influence the binding and activity of motor proteins and other microtubule-associated proteins (MAPs). nih.gov

Key PTMs involved in regulating intracellular transport include:

Acetylation : Occurring on α-tubulin, this modification is linked to microtubule stability. researchgate.net Research indicates that kinesin-1, a key motor protein, binds with a higher affinity to acetylated microtubules. nih.gov Hyperacetylation of microtubules has been shown to enhance both anterograde and retrograde transport of vesicles in neuronal cells. nih.gov Acetylated α-tubulin plays a significant role in various cellular functions, including intracellular trafficking. biolegend.com

Detyrosination : This modification involves the removal of a C-terminal tyrosine residue from α-tubulin, exposing a glutamate residue. The resulting detyrosinated microtubules are typically more stable and serve as preferential tracks for certain motor proteins, including kinesin-1 and kinesin-2. portlandpress.com This PTM is crucial for establishing cell polarity and directing transport, for instance, by facilitating the movement of cellular components to the apical membrane in polarized epithelial cells. portlandpress.com

The precise regulation of cargo trafficking by the tubulin code ensures that cellular components are delivered efficiently to where they are needed, a process vital for cell survival, function, and homeostasis. asploro.comnih.gov

Tubulin PTMEffect on Microtubule TrackAssociated Motor ProteinsFunctional Consequence
AcetylationAssociated with stable, flexible microtubules. researchgate.netKinesin-1 (enhanced binding). nih.govPromotes transport of specific cargo, such as JIP1 and BDNF vesicles in neurons. nih.gov
DetyrosinationMarks stable, long-lived microtubules. portlandpress.comKinesin-1, Kinesin-2 (preferential binding). portlandpress.comDirects polarized transport, guides vesicles and polarization markers to the leading edge of migrating cells. portlandpress.com

Cytoskeletal Reorganization and Cell Motility

Cell motility is a complex process that fundamentally relies on the dynamic and coordinated reorganization of the cytoskeleton. mdpi.com Microtubules, alongside actin filaments, play a pivotal role in the structural and mechanical changes that enable a cell to move. mdpi.comnih.gov The involvement of microtubules in cell movement was identified decades ago, with studies showing that microtubule-depolymerizing agents impair directed cell migration. portlandpress.com

The dynamic instability of microtubules—the stochastic switching between periods of polymerization and depolymerization—is essential for the rapid remodeling of the cytoskeleton required for cell migration. jove.com During directed movement, the microtubule network undergoes significant reorganization; microtubules typically become stabilized and oriented toward the direction of migration, forming a polarized network that supports the extension of the cell's leading edge and the retraction of its tail. portlandpress.comnih.gov While microtubules at the leading edge are often stabilized, more dynamic microtubules are found at the trailing edge, allowing contractile forces to retract the cell body and facilitate forward progress. nih.gov

Post-translational modifications of tubulin are critical regulators of the microtubule dynamics and interactions that drive cell motility. portlandpress.comfrontiersin.org

Detyrosination : Microtubules enriched in detyrosinated tubulin are more stable and are prominently found pointing toward the leading edge of migrating cells. portlandpress.com This modification helps to establish cell polarity and guide the direction of movement. portlandpress.comfrontiersin.org The balance between tyrosinated and detyrosinated tubulin influences the orientation of focal adhesions, which are crucial for cell-matrix interactions during migration. frontiersin.org

Acetylation : While historically linked to stable, non-dynamic microtubules, tubulin acetylation is now understood to increase microtubule flexibility and resistance to mechanical breakage. portlandpress.comresearchgate.net This property is important for withstanding the physical forces generated during cell movement. portlandpress.com Furthermore, α-tubulin acetylation can regulate the activity of signaling proteins like Rho GEF-H1, which in turn controls actin polymerization and focal adhesion dynamics, thereby enhancing cell contractility and migration. portlandpress.com

The interplay between the microtubule and actin cytoskeletons is crucial. mdpi.com Microtubule reorganization influences the formation of actin-rich protrusions like lamellipodia and filopodia at the cell's leading edge, which provide the driving force for locomotion. mdpi.com By regulating signaling pathways and providing structural support, the dynamic microtubule network orchestrates the complex series of events that culminate in directed cell motility. portlandpress.comnih.gov

Microtubule Property/ModificationEffect on CytoskeletonImpact on Cell Motility
Dynamic InstabilityAllows for rapid remodeling of the microtubule network. jove.comEssential for cytoskeletal reorganization during cell division and migration. jove.com
DetyrosinationCreates stabilized microtubules oriented toward the leading edge. portlandpress.comRegulates migration direction, cell morphology, and focal adhesion stability. portlandpress.comfrontiersin.org
AcetylationIncreases microtubule flexibility and resistance to breakage. portlandpress.comresearchgate.netEnhances cell contractility and migration forces by regulating actin dynamics. portlandpress.com

Comprehensive Examination of Neuropilin 1 Nrp1 Biology

NRP1 Receptor Structure and Domain Functionality

The structure of NRP1 is intricately designed to facilitate its function as a co-receptor for a variety of ligands. It is composed of a large extracellular region, a single transmembrane domain, and a short cytoplasmic tail. researchgate.netresearchgate.netnih.govnih.gov The extracellular portion is further subdivided into specific domains, each with specialized roles in ligand binding and receptor oligomerization.

The extracellular segment of NRP1 is characterized by five distinct domains: a1/a2, b1/b2, and c. researchgate.netnih.gov The a1/a2 domains , also known as CUB domains, are primarily responsible for binding to members of the Class III Semaphorin (SEMA3) family of proteins. researchgate.netbiologists.comresearchgate.net These domains are critical for the role of NRP1 in axon guidance and other SEMA3-mediated signaling events. tandfonline.com

The b1/b2 domains , which share homology with coagulation factors V and VIII, are the principal binding sites for Vascular Endothelial Growth Factor (VEGF), particularly the VEGF-A165 isoform. researchgate.netbiologists.comnih.gov The b1 domain contains a key binding pocket for VEGF. biologists.com In addition to VEGF, these domains can also interact with other growth factors such as Hepatocyte Growth Factor (HGF) and Placental Growth Factor (PlGF). researchgate.net

The c domain , or MAM (meprin, A5, and µ) domain, is involved in receptor dimerization and oligomerization, which is crucial for the formation of functional receptor complexes and the subsequent amplification of intracellular signals. researchgate.netresearchgate.net

DomainAlternative NamePrimary Ligand(s)Key Function(s)
a1/a2CUB domainsClass III Semaphorins (e.g., SEMA3A)Axon guidance, neuronal signaling
b1/b2Coagulation factor V/VIII-like domainsVEGF-A165, HGF, PlGF, TGF-βAngiogenesis, vascular development
cMAM domain-Receptor dimerization and oligomerization

The cytoplasmic domain of NRP1 is relatively short but plays a critical role in mediating intracellular signaling. nih.gov A key feature of this domain is the C-terminal SEA motif, which is highly conserved. biologists.comnih.gov This motif facilitates the interaction of NRP1 with the PDZ domain-containing protein GIPC1 (GAIP-interacting protein C-terminus 1), also known as Synectin. biologists.comnih.govoup.com

The interaction between NRP1 and GIPC1 is crucial for several cellular processes. It has been shown to be involved in the trafficking and internalization of α5β1 integrin, thereby regulating endothelial cell adhesion to fibronectin. nih.govplos.org This interaction is also implicated in the modulation of VEGFR2 endocytosis and recycling. nih.govbiologists.com While the extracellular domain of NRP1 is sufficient for angiogenesis, the cytoplasmic domain, through its interaction with GIPC1, is important for the proper spatial patterning of arteries and veins. biologists.comnih.govh1.co

Diverse Ligand-Binding Interactions of NRP1

NRP1's function as a co-receptor is highlighted by its ability to interact with a diverse array of ligands, often in conjunction with other primary receptors. These interactions are fundamental to the role of NRP1 in angiogenesis, neuronal signaling, and tissue development.

NRP1 is a well-established co-receptor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary signaling receptor for VEGF-A in angiogenesis. nih.govelifesciences.orgaacrjournals.org NRP1 enhances the binding of specific VEGF-A isoforms, such as VEGF-A165, to VEGFR2, thereby potentiating downstream signaling pathways that promote endothelial cell migration, proliferation, and survival. nih.govahajournals.org The formation of a NRP1/VEGFR2 complex is considered essential for optimal VEGF signaling. biologists.comnih.gov Interestingly, studies have shown that NRP1 can regulate VEGFR2 surface expression levels, suggesting a mechanism for modulating cellular responsiveness to VEGF that is independent of direct VEGF-NRP1 binding. nih.govelifesciences.org

NRP1 was initially characterized as a receptor for Class III Semaphorins, particularly SEMA3A. aacrjournals.org In the nervous system, the interaction between SEMA3A and NRP1, in complex with Plexin-A family receptors, mediates axonal repulsion, a critical process in neural circuit formation. researchgate.nettandfonline.comdovepress.com This signaling axis is not limited to the nervous system; it also plays a role in regulating cell migration, cytoskeletal dynamics, and apoptosis in other cell types. dovepress.com In the context of angiogenesis, SEMA3A can act as an inhibitor by competing with VEGF for binding to NRP1, thereby modulating vascular patterning. aacrjournals.orgresearchgate.net

Ligand FamilySpecific Ligand ExamplePrimary Co-receptorKey Biological Process
Vascular Endothelial Growth Factors (VEGFs)VEGF-A165VEGFR2Angiogenesis, vascular development
Class III Semaphorins (SEMA3s)SEMA3APlexin-A familyAxon guidance, inhibition of angiogenesis
Transforming Growth Factor-beta (TGF-β)TGF-β1TGF-β Receptors (TβRI/TβRII)Modulation of angiogenesis, immune response

More recently, NRP1 has been identified as a modulator of Transforming Growth Factor-beta (TGF-β) signaling. nih.govnih.govresearchgate.net NRP1 can bind to both the active and latent forms of TGF-β1. oup.comnih.gov It can act as a co-receptor for TGF-β, forming a complex with TGF-β receptors (TβRI and TβRII) and enhancing canonical Smad2/3 signaling. oup.com In some contexts, NRP1 can also activate the latent form of TGF-β1. oup.comnih.gov This interaction is significant in various cellular processes, including the epithelial-mesenchymal transition (EMT) in cancer cells and the regulation of sprouting angiogenesis. nih.govbiologists.com The interplay between NRP1 and TGF-β signaling adds another layer of complexity to the regulation of cellular behavior in both health and disease.

Interactions with Platelet-Derived Growth Factor Receptors (PDGFRs)

Neuropilin-1 (NRP1) plays a significant role in modulating the signaling of Platelet-Derived Growth Factor Receptors (PDGFRs), thereby influencing cellular processes such as migration and proliferation. nih.govportlandpress.com NRP1 acts as a co-receptor for PDGFRs, forming ligand-specific complexes that direct downstream signaling pathways, particularly for the PDGFRα homodimer. nih.govportlandpress.com

In human mesenchymal stem cells (MSCs) that lack VEGF receptors, NRP1 has been shown to associate with phosphorylated PDGFRs. portlandpress.com This interaction is crucial for PDGFR-induced cell migration and proliferation. nih.gov Studies have demonstrated that NRP1 co-immunoprecipitates and co-localizes with phosphorylated PDGFRα and PDGFRβ in the presence of their respective growth factors. nih.govportlandpress.com The knockdown of NRP1 has been shown to block PDGF-AA-induced phosphorylation of PDGFRα and subsequent cell migration. nih.govportlandpress.com Similarly, it reduces PDGF-BB-induced activation of PDGFRβ and migration. nih.govportlandpress.com

Furthermore, NRP1 is implicated in mediating the effects of other growth factors on PDGFRs. For instance, NRP1 knockdown can block the activation of both PDGFRα and PDGFRβ by VEGF-A, highlighting a complex cross-talk between these receptor systems. nih.govportlandpress.com The physical association between NRP1 and PDGFRα has been observed in vascular smooth muscle cells (VSMCs), where NRP1 is involved in PDGF-induced migration. portlandpress.com In these cells, NRP1 siRNA was found to inhibit PDGF-induced activation of PDGFRα. portlandpress.com

The interaction is not limited to cis-signaling within the same cell. PDGF-D can induce the formation of a PDGFRβ–NRP1 complex in trans, between molecules located on adjacent cells, such as endothelial cells and pericytes. biologists.com This suggests a role for NRP1 in intercellular communication within the vascular wall. biologists.com PDGF-D binds directly to the b1 and b2 domains of NRP1, an interaction that is crucial for the formation of the PDGFRβ–NRP1 complex. biologists.com

Summary of NRP1 Interactions with PDGFRs
Interacting MoleculesCell TypeFunctional OutcomeKey Findings
NRP1 and PDGFRα/βMesenchymal Stem Cells (MSCs)Regulation of migration and proliferationNRP1 knockdown blocks PDGF-AA-induced PDGFRα phosphorylation and migration, and reduces PDGF-BB-induced PDGFRβ activation and migration. nih.govportlandpress.com
NRP1 and PDGFRαVascular Smooth Muscle Cells (VSMCs)Mediation of PDGF-induced migrationNRP1 co-immunoprecipitates with PDGFRα and its knockdown inhibits PDGF-induced PDGFRα activation. portlandpress.com
NRP1 and PDGFRβFibroblasts, Endothelial Cells, PericytesCo-receptor for PDGF-D signalingPDGF-D induces PDGFRβ–NRP1 complex formation in cis and in trans. biologists.com

Role in Hedgehog (HH) Signaling

Neuropilin-1 is a positive regulator of the Hedgehog (HH) signaling pathway, which is essential for embryonic development, tissue homeostasis, and is often dysregulated in cancer. nih.govnih.govwikipedia.orgmdpi.com NRP1 functions at the level of the GLI transcriptional activators, which are the final effectors of the HH pathway. nih.govnih.gov

Studies using luciferase-based reporter assays have shown that both NRP1 and NRP2 can significantly increase ligand-activated HH pathway activity. nih.gov This enhancement of signaling appears to occur downstream of the initial ligand-receptor interactions at the cell surface. nih.gov Evidence suggests that NRPs act at the level of GLI regulation, specifically promoting GLI activator function without impairing the activity of GLI3 repressor. nih.gov

The mechanism by which NRP1 promotes HH signaling is distinct from its roles in Semaphorin and VEGF signaling. A structure-function analysis has revealed that the cytoplasmic and transmembrane domains of NRP1 are both necessary and sufficient to regulate HH pathway activity. nih.govnih.gov This is in contrast to its other functions which often rely on its extracellular domains for ligand binding. A specific, previously uncharacterized 12-amino acid region within the NRP1 cytoplasmic domain has been identified as being critical for mediating the promotion of HH signaling. nih.govnih.gov

Interestingly, the localization of NRP1 to the primary cilium, a key organelle for HH signal transduction, does not appear to correlate with its ability to promote HH signaling. nih.govnih.gov This suggests that NRP1's role in this pathway may not be dependent on its presence within this specific cellular compartment. One proposed mechanism is that NRPs recruit phosphodiesterase 4D (PDE4D) to the cell membrane, which in turn negatively regulates Protein Kinase A (PKA) activity, a known inhibitor of GLI activators. nih.gov

Key Aspects of NRP1's Role in Hedgehog Signaling
AspectDescriptionSupporting Evidence
Point of InterventionFunctions at the level of GLI transcriptional activator function.NRP1 promotes HH pathway activity even when signaling is stimulated by a constitutive GLI2 activator. nih.gov
Structural RequirementsThe cytoplasmic and transmembrane domains are necessary and sufficient. A specific 12-amino acid region in the cytoplasmic domain is crucial.Structure-function analysis has pinpointed these domains as essential for HH signal promotion. nih.govnih.gov
Cellular LocalizationLocalization to the primary cilium does not correlate with HH signal promotion.Experimental observations show no direct link between ciliary localization and the potentiation of HH signaling by NRP1. nih.govnih.gov

NRP1 in Angiogenesis and Vascular Development

Neuropilin-1 is a critical regulator of both developmental and pathological angiogenesis, the process of forming new blood vessels from pre-existing ones. pnas.orgportlandpress.comnih.govnih.gov Its expression is essential for normal vascular development, as demonstrated by embryonic lethality in NRP1 knockout mice, which exhibit severe defects in neuronal and cardiovascular systems, including disorganized yolk sac vascularization and aortic arch malformations. pnas.orgportlandpress.com Conversely, overexpression of NRP1 leads to excessive and abnormal blood vessel formation. pnas.orgnih.gov

NRP1 functions primarily as a co-receptor, most notably for vascular endothelial growth factor A (VEGF-A), a potent angiogenic factor. pnas.orgnih.gov It enhances the binding of the VEGF-A165 isoform to its main signaling receptor, VEGFR2, thereby potentiating downstream signaling events that lead to angiogenesis. pnas.orgnih.govnih.gov The formation of a complex between NRP1 and VEGFR2 is considered crucial for optimal VEGF signaling and function in endothelial cells. nih.gov

However, the role of NRP1 in angiogenesis is not solely dependent on its interaction with VEGF-A. nih.govportlandpress.com There is growing evidence for VEGF-independent mechanisms through which NRP1 contributes to vascular development. portlandpress.com For example, NRP1 can modulate signaling from other receptors and function as an adhesion molecule, promoting endothelial cell attachment to the extracellular matrix. nih.govportlandpress.com It has also been shown to regulate extracellular matrix remodeling in a manner that does not require VEGFR2 activation by VEGF. nih.gov

Regulation of Endothelial Cell Proliferation and Migration

NRP1 plays a pivotal role in directing the behavior of endothelial cells, particularly their proliferation and migration, which are fundamental processes in angiogenesis. spandidos-publications.comucl.ac.uk The expression of NRP1 is positively associated with endothelial cell proliferation, migration, and the formation of capillary-like tubes in vitro. spandidos-publications.com Knockdown of NRP1 in endothelial cells results in a reduced ability to proliferate and migrate. spandidos-publications.com

As a co-receptor for VEGFR2, NRP1 significantly enhances VEGF-A-induced endothelial cell migration. nih.gov The binding of VEGF-A to NRP1 is essential for this process. nih.gov Overexpression of a mutant form of NRP1 that cannot bind VEGF-A impairs the migration of endothelial cells towards a VEGF gradient. nih.gov This highlights the importance of the direct interaction between VEGF-A and NRP1 in guiding endothelial cell movement.

Beyond its role as a VEGF co-receptor, NRP1 is essential for the formation of filopodia in endothelial tip cells, the specialized cells that lead sprouting blood vessels. cell.com This function is critical for vessel sprouting and branching. cell.com NRP1 enables the activation of CDC42, a key regulator of filopodia formation, in response to the extracellular matrix, a process that can occur independently of VEGF-A stimulation. cell.com This suggests that NRP1 integrates signals from both growth factors and the surrounding matrix to orchestrate endothelial cell migration.

Vascular Permeability Mechanisms

Neuropilin-1 is a key modulator of vascular permeability, the process by which molecules and fluids move across the endothelial barrier. nih.govnih.gov This function is critical in both physiological and pathological conditions, such as inflammation and cancer. nih.govnih.gov VEGF-A is a potent inducer of vascular hyperpermeability, and NRP1, as a co-receptor for VEGF-A, plays a significant role in mediating this effect. nih.govnih.gov NRP1 is expressed in the adult quiescent endothelium, particularly in postcapillary venules where vascular permeability events predominantly occur, and is concentrated at cell-cell junctions. nih.gov

The involvement of NRP1 in VEGF-A-induced vascular permeability requires its interaction with VEGFR2. ucl.ac.uk Both NRP1 and VEGFR2 are necessary for the VEGF-induced activation of SRC family kinases (SFKs), which are essential for vascular permeability signaling. ucl.ac.uk

However, NRP1 can also mediate vascular permeability through mechanisms that are independent of VEGFR2 activation. ucl.ac.ukucl.ac.uk Stimulation of endothelial cells with certain NRP1 ligands, such as a specific ligand-blocking antibody or CendR peptides, can induce NRP1 accumulation at cell-cell contacts and increase vascular leakage both in vitro and in vivo, without activating VEGFR2. ucl.ac.ukucl.ac.uk This VEGFR2-independent pathway requires the cytoplasmic domain of NRP1, indicating that NRP1 can initiate intracellular signaling that leads to increased permeability. ucl.ac.ukucl.ac.uk

The role of endothelial-expressed NRP1 can also be organ-specific. In some vascular beds, endothelial NRP1 negatively regulates VEGFR2 signaling to limit vascular leakage, while in others, its loss can lead to either increased or decreased permeability depending on the context of NRP1 expression by surrounding perivascular cells. elifesciences.org This highlights a complex, context-dependent role for NRP1 in controlling vascular barrier function.

Role in Arterial Fate Specification and Lumen Expansion

NRP1 is crucial for the proper development and patterning of the arterial system. pnas.orgnih.gov During embryonic development, NRP1 expression is enriched in arteries. nih.gov Genetic studies in mice have revealed that the absence of NRP1 leads to significant defects in the formation of large arteries, including malformations of the aortic arch. pnas.orgnih.gov This points to a specific role for NRP1 in the specification of arterial identity and the morphogenesis of the major arterial vessels.

While direct evidence on the role of NRP1 in lumen expansion is less detailed, its established function in endothelial cell migration, proliferation, and organization is fundamental to the process of blood vessel formation, which includes the establishment of a patent lumen. The severe vascular defects observed in NRP1 knockout mice, such as disorganized and diminished vascular networks, indirectly suggest a compromised ability to form properly lumenized vessels. pnas.org The excessive and abnormal vessel formation seen with NRP1 overexpression also implies a disruption of the normal processes that govern vessel size and structure, including lumen dimensions. pnas.orgnih.gov

NRP1 Contributions to Tumorigenesis and Metastasis

Neuropilin-1 is frequently overexpressed in a wide variety of cancers, and its high expression level is often correlated with tumor progression, invasion, metastasis, and poor patient prognosis. mednexus.orgnih.govfrontiersin.orgnih.govmdpi.comnih.gov NRP1 contributes to multiple aspects of cancer biology, including tumor angiogenesis, cell proliferation, migration, and survival. mednexus.orgnih.govmdpi.com

A primary mechanism by which NRP1 promotes tumorigenesis is through its role in tumor angiogenesis. mednexus.orgelsevierpure.com By acting as a co-receptor for VEGF-A on endothelial cells, NRP1 enhances the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby facilitating their growth. mednexus.orgelsevierpure.com Overexpression of NRP1 in tumor cells can lead to larger, more vascularized tumors with increased microvessel density. elsevierpure.com

Beyond its role in the tumor vasculature, NRP1 expressed on tumor cells themselves can directly promote their malignant phenotype. frontiersin.orgnih.gov NRP1 can enhance tumor cell migration and invasion, key steps in the metastatic cascade. nih.govnih.govnih.gov In gastric cancer, for example, NRP1 has been shown to promote migration and invasion by inducing an epithelial-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway. nih.gov In nasopharyngeal carcinoma, higher NRP1 expression is found in metastatic tissues compared to primary tumors. nih.gov

NRP1 also interacts with other signaling pathways relevant to cancer. It can act as a co-receptor for Transforming Growth Factor-β (TGF-β), affecting tumor proliferation and migration. mednexus.org Additionally, its involvement in the Hedgehog signaling pathway, which is dysregulated in several cancers, further implicates NRP1 as a key player in tumorigenesis. frontiersin.org

Role of NRP1 in Different Cancers
Cancer TypeRole of NRP1Associated Mechanisms/Pathways
Gastric CancerPromotes migration and invasion; associated with poor prognosis. nih.govInduces EMT via PI3K/Akt signaling pathway. nih.gov
Nasopharyngeal CarcinomaHigher expression in metastatic tissues; promotes migration and invasion. nih.govRegulates EMT and microRNA expression. nih.gov
Prostate CancerOverexpression in tumor cells leads to enlarged tumors and enhanced angiogenesis. elsevierpure.comIncreased VEGF165 binding and cell motility. elsevierpure.com
Breast CancerExpression on cancer cells inhibits apoptosis. frontiersin.orgInteraction with VEGF165. frontiersin.org
Pancreatic CancerHigh expression is associated with advanced tumor stage and node invasion. mdpi.comInduces VEGF signaling and angiogenesis. mdpi.com

Impact on Tumor Cell Proliferation, Migration, and Invasion

Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that plays a significant role in tumor progression by influencing cell proliferation, migration, and invasion. Its expression on tumor cells enhances cell viability and metastatic potential. NRP1 achieves this by promoting the epithelial-mesenchymal transition (EMT) through various signaling pathways, including those involving Transforming Growth Factor-beta (TGF-β) and Hepatocyte Growth Factor (HGF).

The development of dual-targeting inhibitors, which simultaneously block tubulin and NRP1, presents an effective strategy for cancer treatment. One such inhibitor, identified as TN-2, has demonstrated potent activity against both tubulin polymerization and NRP1. Mechanistic studies reveal that this compound disrupts tubulin function, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells. Furthermore, by targeting NRP1, TN-2 effectively suppresses the formation of tubular structures characteristic of angiogenesis, and curtails the migration and invasion of tumor cells. This dual-action approach of directly killing tumor cells while also inhibiting the processes that lead to metastasis and tumor growth underscores the therapeutic potential of co-targeting these pathways.

NRP1's role extends to interacting with various growth factors and their receptors. For instance, it can enhance signaling through the HGF/c-Met pathway, which is known to promote cell survival and invasiveness. By binding to HGF, NRP1 potentiates the growth factor's activity, contributing to the progression of cancers like gliomas. Similarly, NRP1 interacts with Vascular Endothelial Growth Factor (VEGF), specifically VEGF165, which can inhibit apoptosis in breast cancer cells and promote the migration and invasion of cancer cells by enhancing the EMT process. In gastric cancer, NRP1 has been shown to induce EMT and promote migration and invasion by activating the PI3K/Akt signaling pathway, with the HGF/c-Met axis also being involved in this process oup.com.

Influence on the Tumor Microenvironment

Neuropilin-1 (NRP1) is a key modulator of the tumor microenvironment (TME), significantly influencing tumor progression through its interactions with various cellular and non-cellular components. The TME is a complex system of stromal cells that secrete a variety of inflammatory cytokines, chemokines, and angiogenic factors, all of which can accelerate tumor development frontiersin.org.

One of the most critical functions of NRP1 in the TME is its role in angiogenesis, the formation of new blood vessels that supply tumors with essential oxygen and nutrients nih.gov. NRP1 acts as a co-receptor for Vascular Endothelial Growth Factor (VEGF), enhancing VEGF signaling and promoting the migration of endothelial cells, which is a crucial step in angiogenesis nih.gov.

Beyond angiogenesis, NRP1 influences other stromal cells within the TME, such as fibroblasts. researchgate.net Under tumor conditions, fibroblasts can differentiate into myofibroblasts or cancer-associated fibroblasts (CAFs) researchgate.net. NRP1 facilitates the interaction between myofibroblasts and fibronectin, an extracellular matrix protein, which in turn promotes tumor growth researchgate.net. NRP1 also plays a role in the endothelial-mesenchymal transition (EndMT), a process that can be a source of CAFs, through its interaction with TGF-β1 researchgate.net.

Furthermore, NRP1 is involved in remodeling the extracellular matrix, which can affect tumor growth and create a more favorable environment for tumor progression nih.govmayo.edu. By interacting with integrins and influencing fibronectin fibril assembly, NRP1 can alter the physical properties of the TME nih.govresearchgate.net.

Correlation with Cancer Prognosis

Elevated expression of Neuropilin-1 (NRP1) has been consistently linked with a poor prognosis in a wide range of human cancers. This correlation is largely due to NRP1's integral role in promoting tumor angiogenesis, growth, and metastasis.

Conversely, in some specific contexts, the prognostic value of NRP1 can be different. For instance, in pancreatic cancer, one study found that a high expression of NRP1 correlated with reduced vascularized areas, decreased tumor growth, and improved survival, highlighting the complex and sometimes context-dependent role of this protein nih.gov.

Cancer TypeCorrelation with NRP1 ExpressionAssociated Outcomes
Liver CancerOverexpressionLower survival, increased risk of vascular invasion nih.gov
Colorectal CancerOverexpressionIncreased risk of metastasis nih.gov
Glioblastoma (GBM)High mRNA expressionShorter overall and disease-free survival, independent risk factor for recurrence nih.gov
Non-Small Cell Lung Cancer (NSCLC)High expressionShorter disease-free and overall survival nih.gov
Epithelial Ovarian CarcinomaHigher expressionShorter survival, advanced stage, lymph node and distant metastasis nih.gov
Prostate CancerUpregulationMetastatic progression, patient mortality nih.gov
Pancreatic AdenocarcinomaHigh expressionAdvanced stage, node invasion, poor postoperative overall survival nih.gov
Pancreatic Cancer (contradictory finding)High expressionReduced vascularization, decreased tumor growth, improved survival nih.gov

NRP1 Function in Immune Cell Regulation and Immunomodulation

Neuropilin-1 (NRP1) plays a multifaceted role in the immune system, acting as a critical immune modulator, particularly within the tumor microenvironment (TME). frontiersin.org Its expression is not limited to tumor and endothelial cells but is also found on various immune cells, where it can either activate or inhibit immune responses. researchgate.net NRP1 is involved in crucial immune processes such as cell proliferation, chemotaxis, and cytokine production. researchgate.net

Within the TME, NRP1 contributes to immune evasion by orchestrating multiple inhibitory processes. frontiersin.org It has a direct impact on adaptive antitumor immunity by regulating both regulatory T cells (Tregs) and CD8+ T cells. frontiersin.org The physiological roles of NRP1 in dendritic cells and macrophages, which typically contribute to an anti-inflammatory phenotype, can be co-opted by tumors to promote immunosuppression. frontiersin.org This makes NRP1 a key checkpoint in the TME and an attractive target for immunotherapy. frontiersin.org

Role in T Regulatory Cells (Tregs) and Dendritic Cells (pDCs)

Neuropilin-1 (NRP1) is a key surface molecule that significantly influences the function of T regulatory cells (Tregs) and plasmacytoid dendritic cells (pDCs), two critical components of the immune system.

T Regulatory Cells (Tregs):

NRP1 is highly expressed on activated Tregs and is crucial for maintaining their immunosuppressive function, especially within the tumor microenvironment (TME). researchgate.net Its expression helps stabilize Tregs and promotes their survival. mayo.edu One mechanism involves the interaction between Sema4A, secreted by dendritic cells, and NRP1 on Tregs. This binding recruits the enzyme PTEN, which in turn inhibits AKT phosphorylation, a key step in promoting Treg survival and stability. mayo.edu

Furthermore, NRP1 acts as a co-receptor for VEGF, which is often secreted by tumor cells. This interaction enhances the migration of Tregs into the tumor, where they can suppress anti-tumor immune responses. researchgate.netmayo.edu The accumulation of NRP1+ Tregs in tumors is associated with cancer progression and immune suppression. researchgate.net In human cancers, NRP1+ Tregs are selectively enriched and are associated with a potent suppressive function, which can be disrupted by blocking NRP1. wikipedia.org

Dendritic Cells (pDCs):

In humans, NRP1 is expressed on plasmacytoid dendritic cells (pDCs), where it is also known as BDCA-4 or CD304. nih.govfrontiersin.org NRP1 plays a role in the primary immune response by mediating contact between dendritic cells and T cells. nih.gov It is involved in the formation of the immunological synapse, which is the interface between an antigen-presenting cell like a DC and a lymphocyte. mayo.edu This interaction is essential for the initiation of a T cell response.

NRP1 on pDCs is also involved in priming immune responses. nih.gov Following antigen exposure, NRP1, in conjunction with PlexinA1 and Semaphorin 3A, helps regulate the cytoskeletal rearrangement necessary for DC migration to lymph nodes to activate T cells. pnas.org Interestingly, NRP1 can be transferred from DCs to T cells through a process called trogocytosis, which may play a role in modulating the immune response. pnas.org In the context of cancer, NRP1 may be involved in the infiltration of pDCs into tumors, potentially via interactions with tumor-derived VEGF. nih.gov

Immune Cell TypeRole of NRP1Mechanism of Action
T Regulatory Cells (Tregs)Enhances immunosuppressive function, stability, and survival. Promotes migration to tumors.Binds to Sema4A from DCs, recruiting PTEN to inhibit AKT phosphorylation. Acts as a VEGF co-receptor, guiding migration towards tumor-secreted VEGF. researchgate.netmayo.edu
Plasmacytoid Dendritic Cells (pDCs)Mediates immune synapse formation with T cells, aids in priming immune responses, and facilitates migration.Participates in DC-T cell contact for initiating primary immune response. Regulates cytoskeletal changes for migration in concert with PlexinA1/Sema3A. mayo.edunih.govpnas.org

NRP1 and Adaptive Resistance Mechanisms

Neuropilin-1 (NRP1) has been identified as a crucial factor in the development of adaptive resistance to targeted cancer therapies. Tumors can evolve and develop resistance to treatments that initially show efficacy, and NRP1 plays a significant role in this process.

In melanoma, for instance, treatment with BRAF inhibitors can lead to an adaptive increase in NRP1 expression. This upregulation of NRP1 is pivotal for the onset of acquired resistance to these drugs. nih.gov Similarly, in HER2-addicted breast cancer cells, NRP1 is implicated in the acquired resistance to HER2-targeted therapies. nih.gov The levels of NRP1 can also dictate the effectiveness of MET oncogene inhibitors in stomach and lung carcinoma cells that are dependent on this pathway. nih.gov

The mechanism behind this resistance involves NRP1 inducing a signaling cascade that leads to the upregulation of alternative kinases, such as EGFR or IGF1R. These kinases can then sustain cancer cell growth, effectively creating a bypass pathway that allows the tumor to circumvent the effects of the targeted therapy. nih.gov This suggests that combining oncogene-targeted drugs with molecules that interfere with NRP1 could be a promising strategy to improve therapeutic efficacy and prevent or reverse the onset of drug resistance. nih.gov

Furthermore, NRP1 is involved in tumor cell resistance to radiation. It can enhance the radiation resistance of tumors through the activity of factors like VEGF and semaphorins. frontiersin.org The tumor microenvironment plays a significant role in this NRP1-induced radiation resistance. frontiersin.org

Novel Functions of NRP1 in Non-Oncological Contexts

Beyond its well-documented role in cancer, Neuropilin-1 (NRP1) is a multifunctional receptor with critical functions in various physiological processes, particularly in the development of the nervous and cardiovascular systems. researchgate.net

Nervous System Development: NRP1 was initially identified for its role in the nervous system as a receptor for class 3 semaphorins, which are crucial for axonal guidance. researchgate.netfrontiersin.org It is involved in chemorepulsion of neurites and guiding sensory afferent innervation, processes essential for establishing the precise connections between neurons and their targets during neurodevelopment. nih.gov Specifically, Semaphorin-NRP1 signaling is required for the proper pathfinding of several neuronal populations in both the central and peripheral nervous systems. researchgate.net NRP1 also plays a vital role in directing neural crest cells, which are precursors to peripheral neurons. nih.gov

Cardiovascular Development: NRP1 is essential for the development of the cardiovascular system. researchgate.net It functions as a co-receptor for Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis (the formation of new blood vessels). frontiersin.org The interaction between VEGF and NRP1 in endothelial cells is critical for developmental angiogenesis. researchgate.net Transgenic mouse models have demonstrated that NRP1 is indispensable for embryonic vascular development; its absence leads to defects in the vascularization of the yolk sac, embryo, and nervous system, as well as abnormalities in the large vessels of the heart. frontiersin.org Conversely, overexpression of NRP1 results in excessive and abnormal blood vessel formation. frontiersin.org Both Semaphorin-NRP1 and VEGF-NRP1 signaling pathways are critical for heart development. researchgate.net

Immune System: NRP1 is also involved in the regulation of the immune system. researchgate.net It is expressed on various immune cells and participates in processes like immune cell communication and the initiation of the primary immune response. pnas.org

Recently, research has also suggested that NRP1 can facilitate the entry of SARS-CoV-2 into cells, indicating a potential role in viral pathogenesis and as a possible target for antiviral therapies. nih.gov

Neurodevelopment and Axonal Guidance

Neuropilin-1 is a critical regulator in the development of the nervous system, particularly in the process of axonal guidance. nih.gov Axonal guidance is the mechanism by which neurons send out their axons to establish precise connections with their appropriate targets, a fundamental step in the formation of neural circuits. nih.govmdpi.com

NRP1 functions as a receptor for class 3 semaphorins (SEMA3), which are a family of secreted proteins that primarily act as repulsive cues for axon growth cones. nih.govmdpi.com The interaction between SEMA3A and its receptors, including NRP1 and plexins, can induce growth cone collapse, thereby steering the axon away from non-target areas. mdpi.com This role is essential for establishing the intricate wiring of the nervous system during embryonic development. nih.gov For instance, NRP1, by interacting with SEMA3A, regulates not only the migration but also the generation of cortical interneurons. nih.gov

In the developing visual system, NRP1 is expressed by retinal ganglion cells (RGCs) and plays a vital role in guiding their axons across the optic chiasm. biologists.com It acts as a receptor for VEGF-A, which functions as a chemoattractant for RGC axons, ensuring their proper contralateral growth. biologists.com Studies using mouse models have shown that the absence of NRP1 in RGCs leads to defects in axonal midline crossing and fasciculation. biologists.com

Furthermore, NRP1 has a dual function in the cerebellum, controlling both the axonal guidance of basket cells and their subcellular target recognition. nih.gov The loss of SEMA3A function or the specific deletion of NRP1 in these cells disrupts the stereotyped organization of their axons and impairs the formation of critical synaptic structures known as pinceau synapses. nih.gov This highlights the multifaceted role of NRP1 in constructing complex GABAergic circuitry. nih.gov

Table of NRP1's Key Roles in Neurodevelopment

Process Function of NRP1 Key Ligands/Partners Outcome
Axonal Guidance Acts as a co-receptor for repulsive cues Semaphorin 3A (SEMA3A), Plexins Steers axon growth cones away from incorrect paths nih.govmdpi.com
Visual System Development Mediates chemoattraction for retinal ganglion cell axons Vascular Endothelial Growth Factor A (VEGF-A) Ensures correct midline crossing at the optic chiasm biologists.com
Cerebellar Circuitry Formation Controls axonal organization and synapse formation SEMA3A, Neurofascin-186 Facilitates the formation of pinceau synapses nih.gov
Cortical Interneuron Development Regulates migration and generation of interneurons SEMA3A Contributes to the proper population of cortical inhibitory neurons nih.gov

Nociception and Pain Signaling Pathways

Recent research has identified Neuropilin-1 as a significant player in nociception and pain signaling. jci.org It functions as a coreceptor for Nerve Growth Factor (NGF) and its primary signaling receptor, Tropomyosin-related kinase A (TrkA), which are key mediators of pain. jci.orgbioworld.com

NRP1 is co-expressed with TrkA in both human and mouse nociceptors, the specialized sensory neurons that detect painful stimuli. jci.orgneurosciencenews.com The mechanism of action involves NRP1 binding directly to NGF, which enhances the presentation of NGF to TrkA. bioworld.comneurosciencenews.com Additionally, NRP1 acts as a molecular chaperone, facilitating the trafficking of TrkA from its site of synthesis within the neuron to the plasma membrane, where it can be activated by NGF. bioworld.comneurosciencenews.com This dual function significantly amplifies the NGF/TrkA pain signal. jci.org

The formation of a signaling complex involving two molecules each of NGF, TrkA, and NRP1 has been suggested by molecular modeling. neurosciencenews.com The interaction is facilitated by an adaptor protein, Gα interacting protein C-terminus 1 (GIPC1), which scaffolds NRP1 and TrkA. jci.orgresearchgate.net Knockdown of GIPC1 has been shown to abrogate NGF-evoked excitation of nociceptors and pain-like behaviors in mice. jci.orgresearchgate.net

Inhibiting the NRP1/NGF interaction has emerged as a potential therapeutic strategy for chronic pain. worldcongress2024.org Studies have demonstrated that NRP1 inhibitors can suppress the NGF-stimulated excitation of nociceptors and reduce NGF-evoked pain behaviors in animal models. jci.orgworldcongress2024.org This suggests that targeting NRP1 could offer a non-opioid alternative for pain management by directly interfering with the mechanism by which NGF causes pain. jci.orgbioworld.com

Role in Viral Entry and Infectivity (e.g., SARS-CoV-2)

Neuropilin-1 has been identified as a host factor that facilitates the entry and enhances the infectivity of certain viruses, most notably SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.govplos.org While Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, NRP1 acts as a potent co-receptor that significantly augments viral entry into host cells. mdpi.comtechnologynetworks.com

The spike (S) protein of SARS-CoV-2 possesses a cleavage site for the host protease furin. nih.govtechnologynetworks.com Upon cleavage by furin, the S1 subunit of the spike protein exposes a C-terminal amino acid sequence that conforms to a C-end rule (CendR) motif. mdpi.com This CendR motif is recognized by and binds to the b1 domain of NRP1. mdpi.com This interaction facilitates the entry of the virus into cells that express both ACE2 and NRP1. mdpi.com

NRP1 is abundantly expressed in various tissues, including the respiratory and olfactory epithelium. nih.govplos.org Its high expression in the olfactory epithelium is thought to be a potential route for the virus to enter the central nervous system, which may explain some of the neurological symptoms, such as the loss of smell, observed in COVID-19 patients. mdpi.complos.orgtechnologynetworks.com Pathological analyses of human autopsy tissues from COVID-19 patients have confirmed that SARS-CoV-2 infects NRP1-positive cells in the olfactory epithelium. nih.gov

The role of NRP1 in potentiating SARS-CoV-2 infectivity has been demonstrated in cell culture studies. nih.gov Blocking the interaction between the viral spike protein and NRP1, either with monoclonal antibodies or small-molecule inhibitors, has been shown to reduce viral infection. nih.gov This makes NRP1 a potential therapeutic target for developing antiviral strategies against SARS-CoV-2 and possibly other viruses that may utilize a similar entry mechanism. mdpi.comnih.gov

Preclinical Evaluation of Tubulin/nrp1 in 1 Anti Tumor Efficacy

In Vitro Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

In vitro studies have demonstrated that Tubulin/NRP1-IN-1 exhibits potent anti-proliferative and cytotoxic (cell-killing) effects across a variety of cancer cell lines. The compound functions by inhibiting tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov The dual-targeting nature of the compound, which also inhibits NRP1, contributes to its efficacy by interfering with signaling pathways involved in tumor growth and survival. nih.govvulcanchem.com

This compound has shown significant inhibitory effects on the viability of several human prostate tumor cell lines. nih.gov Studies have revealed that the compound can reduce the viability of prostate cancer cells, such as PC-3 and LNCaP, by 50–70% at a concentration of 1 μM. vulcanchem.com This cytotoxic effect is linked to the induction of apoptosis. vulcanchem.com

The sensitivity of prostate cancer cells to this compound is also associated with the expression levels of NRP1. More aggressive and metastatic prostate cancer cell lines, like PC-3, exhibit higher levels of NRP1 expression compared to less aggressive or benign prostate cell lines. nih.govresearchgate.net Interestingly, the mechanical stiffness of the cellular environment can influence NRP1 expression. In PC-3 tumor cells, a stiffness resembling that of normal prostate tissue has been shown to induce a more sustained expression of NRP1. nih.govresearchgate.net This suggests a complex interplay between the tumor microenvironment and the expression of therapeutic targets like NRP1.

The compound's mechanism of action in prostate cancer cells involves inducing G2/M phase arrest, which is a hallmark of tubulin-targeting agents, leading to apoptosis. nih.govvulcanchem.com Furthermore, the inhibition of NRP1 by the compound can disrupt critical signaling pathways, such as the EGFR/AKT axis, which are involved in prostate cancer progression. researchgate.net

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell Line Key Characteristics Effect of this compound
PC-3 High metastatic potential, high NRP1 expression nih.govresearchgate.net Significant inhibition of viability, induction of G2/M arrest and apoptosis nih.govvulcanchem.com
LNCaP Androgen-sensitive Reduction in cell viability by 50-70% at 1 µM vulcanchem.com
22Rv1 Castration-resistant Overexpression of NRP1 leads to decreased sensitivity to docetaxel (B913) nih.gov
C4-2 Castration-resistant Overexpression of NRP1 leads to decreased sensitivity to docetaxel nih.gov

In Vivo Efficacy in Orthotopic and Xenograft Animal Models

The anti-tumor effects of this compound have been further evaluated in animal models, specifically in orthotopic and xenograft models, which involve the implantation of human tumor cells into immunodeficient mice. These models provide a more biologically relevant system to study tumor growth and response to therapies.

In vivo studies using a PC-3 cell-derived xenograft model have demonstrated that this compound exhibits obvious anti-tumor effects. nih.gov These findings are consistent with the compound's potent in vitro activity against prostate cancer cells. The ability of this compound to inhibit tumor growth in these models underscores its potential as a therapeutic agent for prostate cancer. nih.gov

The use of xenograft models is a crucial step in preclinical research, allowing for the assessment of a compound's efficacy in a living organism. altogenlabs.com Orthotopic models, where tumor cells are implanted into the corresponding organ (e.g., prostate), can offer a more accurate representation of the tumor microenvironment and metastatic processes compared to subcutaneous models. pancreapedia.org

A key aspect of the dual-targeting mechanism of this compound is its ability to inhibit tumor angiogenesis. NRP1 plays a crucial role in angiogenesis by acting as a co-receptor for vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation. acs.orgmdpi.comelifesciences.org By inhibiting NRP1, this compound can suppress the formation of new blood vessels within the tumor, thereby cutting off its supply of nutrients and oxygen.

In vivo studies have shown that targeting NRP1 can lead to the inhibition of tumor vasculature remodeling. nih.gov For instance, in a mouse model of hepatocellular carcinoma, treatment with an NRP1-targeting siRNA resulted in a reduction of hepatic arterial vascularization. nih.gov While this study used a different therapeutic agent, it highlights the potential of targeting NRP1 to modulate tumor angiogenesis in vivo. The dual inhibition of both tubulin and NRP1 by a single compound like this compound is expected to have a synergistic effect, simultaneously attacking the tumor cells directly and disrupting their blood supply.

Computational and Structural Biology Approaches in the Discovery and Characterization of Tubulin/nrp1 in 1

Ligand-Based and Structure-Based Drug Design Methodologies

The identification of potent dual inhibitors for tubulin and NRP1 was facilitated by an integrated virtual screening strategy that combined both ligand-based and structure-based methods. acs.orgresearchgate.net This dual-pronged approach leverages information from known ligands to define necessary chemical features while using the three-dimensional structures of the target proteins to predict binding and guide inhibitor design.

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For a dual-target inhibitor like Tubulin/NRP1-IN-1, pharmacophore models were developed for both tubulin and NRP1. acs.org

In the case of tubulin, structure-based pharmacophore models are often generated from the crystal structures of tubulin in complex with known inhibitors, such as those binding to the colchicine (B1669291) site. mdpi.comnih.gov These models typically include features like hydrogen-bond acceptors, aromatic rings, and hydrophobic centers that are critical for binding. mdpi.com A validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. nih.govnih.gov This process filters vast libraries, containing hundreds of thousands of molecules, to select a smaller, more manageable set of "hits" that possess the desired chemical features and are predicted to have drug-like properties. mdpi.com

A similar pharmacophore-based approach was used for NRP1, allowing for the efficient screening of compounds capable of binding to both targets. The combination of these models in a virtual screening cascade is a powerful strategy for identifying dual-inhibitor candidates. acs.orgnih.gov

Table 1: Example of a Validated Pharmacophore Model for Tubulin Inhibitors This table represents a typical pharmacophore model used in virtual screening studies for tubulin inhibitors.

Feature TypeDescriptionRole in Binding
Hydrogen-Bond AcceptorA feature that can accept a hydrogen bond.Interacts with hydrogen-bond donor residues in the binding pocket.
Aromatic FeatureA planar, cyclic, conjugated system.Engages in π-π stacking or hydrophobic interactions with aromatic residues.
Hydrophobic FeatureA non-polar chemical group.Forms van der Waals interactions with hydrophobic pockets of the target protein.
Excluded VolumeA region in space that should not be occupied by the ligand.Defines steric restrictions within the binding site to prevent unfavorable clashes.

Data based on common features identified in tubulin inhibitor pharmacophore models. mdpi.comnih.gov

Following virtual screening, molecular docking is employed to predict how the selected "hit" compounds will bind to the three-dimensional structure of the target proteins. tandfonline.com This structure-based technique calculates the preferred orientation and conformation of a ligand within a protein's binding site, estimating the strength of the interaction, often expressed as a docking score or binding free energy. acs.orgnih.gov

For the dual inhibitor TN-2, a representative of the this compound class, molecular docking simulations were performed to predict its binding mode within both the colchicine-binding site of tubulin and the b1 domain binding site of NRP1. acs.orgacs.org These simulations are critical for:

Visualizing Interactions: Identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the inhibitor. frontiersin.org

Ranking Compounds: Using docking scores to rank the filtered hits, prioritizing those with the most favorable predicted binding energies for biological evaluation. nih.gov

Guiding Optimization: Providing a structural rationale for how a compound's chemical structure could be modified to improve its binding affinity and potency.

The docking model for TN-2 in complex with tubulin and NRP1 revealed favorable binding energies and interactions with critical residues in each target's respective binding pocket, supporting its potential as a dual inhibitor. acs.orgacs.org

Table 2: Research Findings on TN-2, a Dual Tubulin/NRP1 Inhibitor

Target ProteinMethod of ActionIC₅₀ ValueReference
TubulinInhibits polymerization0.71 ± 0.03 μM acs.orgnih.govfigshare.com
Neuropilin-1 (NRP1)Inhibits function0.85 ± 0.04 μM acs.orgnih.govfigshare.com

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Studies for Optimized Inhibitory Potency

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry aimed at optimizing a lead compound's biological activity. oncodesign-services.com The process involves the systematic synthesis and biological testing of a series of analogues of an initial hit compound. By making targeted modifications to the molecule's structure and observing the resulting changes in potency, researchers can identify the chemical groups and structural motifs that are essential for target inhibition. oncodesign-services.comresearchgate.net

The development of the potent dual inhibitor TN-2 involved structure optimization based on initial hits from virtual screening. acs.org This SAR-driven process allowed researchers to refine the chemical scaffold to achieve high inhibitory potency against both tubulin and NRP1 simultaneously. nih.gov The goal is to enhance the desired biological effects while minimizing potential off-target activity, leading to a more effective and selective drug candidate. oncodesign-services.com The successful outcome of these studies was the identification of TN-2, which exhibited sub-micromolar inhibitory activity against both targets. acs.orgnih.gov

Advanced Biophysical Techniques for Target Interaction Analysis

While computational methods provide powerful predictive models, experimental validation is essential to confirm the binding and mechanism of action of a new inhibitor. Advanced biophysical techniques offer direct, high-resolution evidence of the interaction between a ligand and its target protein.

X-ray crystallography is a powerful technique that provides an atomic-level three-dimensional picture of a protein's structure. tandfonline.com In the context of tubulin inhibitors, solving the crystal structure of a ligand bound to tubulin offers definitive proof of the binding site and the precise interactions involved. researchgate.net

The colchicine binding site in tubulin is known to be highly flexible, capable of adapting its conformation to accommodate a wide variety of structurally diverse ligands. researchgate.netresearchgate.net This flexibility makes computational prediction challenging, highlighting the importance of experimental data. While a specific crystal structure of this compound bound to tubulin may not be available, the computational docking simulations are built upon the large repository of existing X-ray crystal structures of other inhibitors in the colchicine site. tandfonline.comresearchgate.net This crystallographic data provides the essential, experimentally validated structural framework required to build accurate docking models for new compounds like TN-2. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key biophysical technique used to study protein-ligand interactions in solution. It is particularly useful for confirming binding and mapping the interaction site. acs.org For NRP1, 2D ¹⁵N,¹H NMR spectroscopy can be used to monitor chemical shift perturbations in the protein's backbone upon the addition of a ligand. acs.org

In this method, a ¹⁵N-labeled protein sample is prepared. When a small molecule inhibitor binds to the protein, it causes changes in the local chemical environment of nearby atomic nuclei. This results in shifts in the positions of corresponding peaks in the NMR spectrum. By identifying which amino acid residues show significant chemical shift changes, researchers can precisely map the ligand's binding site on the protein surface. acs.org This technique has been successfully used to confirm that small molecule inhibitors bind to the b1 domain of NRP1, the same site utilized by its natural ligand, VEGF-A. acs.orgacs.org

Emerging Research Avenues and Translational Perspectives for Dual Tubulin/nrp1 Inhibition

Investigation of Synergistic Molecular Pathways and Crosstalk

The rationale behind dual tubulin/NRP1 inhibition lies in the intricate crosstalk between the microtubule network and NRP1-mediated signaling pathways. Tubulin is the fundamental component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govresearchgate.net NRP1 is a transmembrane co-receptor that plays a crucial role in angiogenesis, cell migration, and signaling by interacting with ligands such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β). frontiersin.org

The synergistic potential of dual inhibition stems from targeting both the direct proliferation of cancer cells and the tumor microenvironment that supports them.

Disruption of Mitosis and Angiogenesis : The primary synergy arises from the simultaneous assault on two critical processes for tumor growth. Tubulin inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and inducing apoptosis in rapidly dividing cancer cells. researchgate.net Concurrently, NRP1 inhibition blocks pro-angiogenic signals, primarily the VEGF pathway, thereby suppressing the formation of new blood vessels that supply tumors with essential nutrients and oxygen. frontiersin.orgnih.gov A compound that achieves both can effectively starve the tumor while also directly killing its cells.

Crosstalk with TGF-β Signaling : Research has uncovered a direct link between the microtubule network and the TGF-β signaling pathway, a key regulator of cell growth, differentiation, and invasion. Smad proteins, which are intracellular effectors of the TGF-β pathway, have been shown to bind to microtubules. nih.govelifesciences.org This interaction serves to sequester Smads in the cytoplasm, thereby negatively regulating TGF-β signaling. nih.govmolbiolcell.org Destabilization of the microtubule network by a tubulin inhibitor can disrupt this sequestration, releasing Smads and potentially enhancing the cellular response to TGF-β. nih.govelifesciences.org Given that NRP1 is also a receptor for and modulator of TGF-β, a dual inhibitor can exert complex and potentially synergistic effects on this multifaceted pathway.

Interference with Receptor Trafficking and Signaling : The integrity of the microtubule network is crucial for the intracellular trafficking of various cellular components, including signaling receptors like VEGF receptor 2 (VEGFR2). Tubulin inhibitors can disrupt this transport, potentially affecting the surface expression and signaling capacity of such receptors. This provides another layer of synergy, as an NRP1 inhibitor would simultaneously be blocking the co-receptor function of NRP1 in the VEGF/VEGFR2 signaling complex. There is evidence that VEGFR-1/2 signaling contributes to tubulin polymerization, suggesting a reciprocal relationship that can be exploited by dual-target agents. researchgate.net

By intervening at these multiple points of crosstalk, dual tubulin/NRP1 inhibitors can achieve a more profound and durable antitumor effect than agents targeting either molecule alone.

Exploration of Tubulin/NRP1-IN-1 Efficacy in Diverse Malignancies

The therapeutic potential of dual tubulin/NRP1 inhibitors is being actively investigated in a range of preclinical cancer models. The compound TN-2 serves as a key example of this class, demonstrating significant efficacy, particularly in prostate cancer. nih.gov

Research has shown that TN-2 exhibits potent inhibitory activity against both tubulin polymerization and NRP1. nih.gov In vitro studies have confirmed its efficacy across several human prostate cancer cell lines. Further mechanistic investigations revealed that TN-2's antitumor activity is multifaceted; it inhibits tubulin polymerization, which causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.gov Simultaneously, its inhibition of NRP1 leads to the suppression of endothelial cell tube formation, migration, and invasion, key processes in angiogenesis. nih.gov

The efficacy of TN-2 was also demonstrated in vivo using a PC-3 prostate cancer cell-derived xenograft model, where it produced significant antitumor effects. nih.gov The success in prostate cancer models suggests a strong rationale for exploring its efficacy in other malignancies where both tubulin and NRP1 are relevant targets. Overexpression of NRP1, for instance, is often correlated with poor prognosis in various cancers, including lung, breast, and pancreatic cancers, making them logical candidates for treatment with dual inhibitors. frontiersin.org

CompoundMalignancyModelKey Research Findings
TN-2Prostate CancerHuman prostate cancer cell lines (PC-3, DU145, LNCaP)- Potent dual inhibitory activity: Tubulin polymerization (IC50 = 0.71 ± 0.03 μM) and NRP1 (IC50 = 0.85 ± 0.04 μM).
  • Significantly inhibited cell viability.
  • Induced G2/M phase cell cycle arrest and apoptosis.
  • Suppressed cell tube formation, migration, and invasion. nih.gov
  • TN-2Prostate CancerPC-3 cell-derived xenograft model (in vivo)- Demonstrated significant antitumor effects with good pharmacokinetic profiles. nih.gov

    While current detailed public data focuses heavily on prostate cancer, the widespread roles of tubulin in cell proliferation and NRP1 in angiogenesis and metastasis suggest that the efficacy of compounds like this compound could extend to a broad spectrum of solid tumors. Further research is warranted to explore their activity in malignancies such as non-small cell lung cancer, triple-negative breast cancer, glioblastoma, and pancreatic cancer, where targeting angiogenesis and cell division are established therapeutic strategies.

    Rational Design of Next-Generation Dual-Targeting Agents

    The development of effective dual-target inhibitors requires sophisticated rational design strategies to ensure that a single molecule can interact with two distinct biological targets with high affinity and specificity. nih.govresearchgate.net The creation of next-generation tubulin/NRP1 inhibitors leverages a combination of computational and synthetic chemistry approaches. nih.govacs.org

    Pharmacophore-Based Design : A key strategy in the discovery of dual inhibitors is pharmacophore modeling. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For a dual inhibitor, a combined pharmacophore model is generated that incorporates key binding features for both the colchicine-binding site of tubulin and the ligand-binding domain of NRP1. frontiersin.orgresearchgate.net This model is then used as a 3D query to computationally screen large databases of chemical compounds to identify "hits" that match the required structural and chemical properties. nih.govfrontiersin.org

    Structure-Based Drug Design and Optimization : Once initial hits are identified, structure-based design is employed for optimization. This involves using the known crystal structures of tubulin and NRP1 to visualize how a candidate inhibitor binds to each target at an atomic level. figshare.com Molecular docking simulations can predict the binding mode and affinity of a compound, providing insights for chemical modifications. nih.gov Medicinal chemists then synthesize a series of analogs, systematically altering parts of the molecule to improve its interaction with both targets.

    Structure-Activity Relationship (SAR) Studies : The synthesized analogs undergo biological testing to determine their inhibitory activity against both tubulin and NRP1, as well as their antiproliferative effects on cancer cells. This process establishes a structure-activity relationship (SAR), which correlates specific chemical modifications with changes in biological activity. tandfonline.com For example, SAR studies might reveal that adding a particular chemical group enhances binding to NRP1 without diminishing its effect on tubulin. This iterative cycle of design, synthesis, and testing is crucial for refining a lead compound into a potent and selective dual-targeting agent. tandfonline.com

    The goal of these rational design strategies is to create next-generation inhibitors with improved potency, better pharmacokinetic properties, and novel binding modes that may circumvent mechanisms of drug resistance. nih.gov

    Development of Targeted Delivery Systems for Enhanced Efficacy (e.g., Nanomedicine Platforms)

    While rationally designed dual inhibitors hold great promise, their ultimate therapeutic success can be significantly enhanced through advanced drug delivery systems. nih.govnih.gov Nanomedicine platforms, in particular, offer a powerful means to overcome challenges associated with conventional chemotherapy, such as poor solubility and lack of tumor specificity. mdpi.com

    Liposomes : Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. nih.govjst.go.jpport.ac.uk For a dual inhibitor like this compound, a liposomal formulation can improve its solubility and stability in the bloodstream. mdpi.com Furthermore, liposomes can be engineered to accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, a phenomenon where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to be retained. aacrjournals.org This passive targeting increases the drug concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov

    Polymeric Micelles : Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, featuring a hydrophobic core and a hydrophilic shell. nih.govnih.gov The hydrophobic core is an ideal carrier for poorly water-soluble drugs, effectively solubilizing them in aqueous environments. proquest.com The hydrophilic shell, often made of polyethylene glycol (PEG), helps the micelles evade the immune system, prolonging their circulation time and increasing the probability of tumor accumulation via the EPR effect. mdpi.comproquest.com

    Active Targeting Strategies : Beyond passive accumulation, nanocarriers can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that specifically bind to receptors overexpressed on the surface of cancer cells or tumor vasculature. nih.govnih.gov This "active targeting" approach can further enhance the selective delivery of the dual inhibitor to the tumor, improving efficacy and reducing off-target effects. nih.gov

    The co-delivery of the dual inhibitor with other therapeutic agents within a single nanoparticle is another promising avenue. mdpi.com This approach ensures that multiple drugs reach the cancer cell simultaneously, which can lead to synergistic effects and help overcome drug resistance. mdpi.com By combining the power of dual-target molecules with the precision of nanodelivery systems, researchers aim to maximize the therapeutic window and clinical potential of this innovative class of anticancer agents.

    Q & A

    Q. What experimental assays are most reliable for assessing Tubulin/NRP1-IN-1’s dual inhibitory activity?

    Methodological Answer: Use in vitro tubulin polymerization assays (e.g., fluorescence-based or turbidity measurements) combined with Neuropilin-1 (NRP1) binding assays such as surface plasmon resonance (SPR) or competitive ELISA. Validate inhibitory potency via IC50 calculations and compare to established inhibitors (e.g., colchicine for tubulin). Include positive/negative controls and triplicate replicates to ensure reproducibility .

    Q. How can researchers confirm target engagement specificity in cellular models?

    Methodological Answer: Employ techniques like cellular thermal shift assays (CETSA) to confirm this compound binding to both targets. Combine siRNA knockdown of tubulin/NRP1 with rescue experiments to observe phenotype reversibility. Use orthogonal methods (e.g., immunoprecipitation or proximity ligation assays) to rule off-target effects .

    Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

    Methodological Answer: Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

    Methodological Answer: Investigate pharmacokinetic parameters (e.g., bioavailability, tissue penetration) using LC-MS/MS. Optimize formulation (e.g., nanoencapsulation) to improve solubility. Validate target modulation in in vivo models via immunohistochemistry or PET imaging. Cross-reference discrepancies with orthogonal assays (e.g., transcriptomics) to identify compensatory pathways .

    Q. What strategies mitigate off-target effects when targeting both tubulin and NRP1?

    Methodological Answer: Design structure-activity relationship (SAR) studies to refine selectivity. Use computational docking (e.g., molecular dynamics simulations) to predict binding pockets. Validate selectivity via kinome-wide profiling or chemoproteomics. Prioritize analogs with >100-fold selectivity over related kinases or receptors .

    Q. How should researchers optimize experimental models for studying this compound’s anti-angiogenic effects?

    Methodological Answer: Use 3D endothelial cell sprouting assays or zebrafish angiogenesis models to mimic physiological conditions. Quantify vascular density via confocal microscopy (e.g., CD31 staining). Compare results across species (e.g., murine vs. human xenografts) and integrate single-cell RNA sequencing to identify tumor microenvironment interactions .

    Methodological & Data Interpretation Challenges

    Q. What controls are essential for validating this compound’s synergistic mechanism?

    Methodological Answer: Include monotherapy arms (tubulin or NRP1 inhibitors alone) and combination indices (e.g., Chou-Talalay method). Use isobolograms to distinguish additive vs. synergistic effects. Validate synergy via knockdown/rescue experiments and transcriptomic profiling (e.g., RNA-seq) .

    Q. How can researchers address variability in tubulin polymerization assay results?

    Methodological Answer: Standardize tubulin source (e.g., bovine vs. recombinant), buffer conditions (e.g., GTP concentration), and temperature. Use internal reference compounds (e.g., paclitaxel/vinblastine) to normalize batch-to-batch variability. Apply Bland-Altman analysis to assess inter-lab reproducibility .

    Q. What bioinformatics tools are recommended for analyzing this compound’s transcriptomic impact?

    Methodological Answer: Use GSEA (Gene Set Enrichment Analysis) to identify pathways modulated by dual inhibition. Integrate data from public databases (e.g., TCGA) to correlate gene signatures with clinical outcomes. Validate findings via CRISPR-Cas9 screens or pharmacogenomic datasets .

    Cross-Disciplinary & Translational Considerations

    Q. How can researchers integrate structural biology data to improve this compound’s design?

    Methodological Answer: Perform cryo-EM or X-ray crystallography to resolve compound-target binding modes. Use molecular dynamics simulations to predict resistance mutations (e.g., β-tubulin isoforms). Collaborate with medicinal chemists to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

    Q. What preclinical models best predict clinical resistance to this compound?

    Methodological Answer: Generate resistant cell lines via chronic exposure and characterize mutations via whole-exome sequencing. Use patient-derived organoids (PDOs) or circulating tumor cell (CTC) models to mimic heterogeneity. Validate findings in PDX (patient-derived xenograft) models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.